molecular formula C15H22O B7940304 Cycloheptyl (3-methylphenyl)methanol

Cycloheptyl (3-methylphenyl)methanol

Cat. No.: B7940304
M. Wt: 218.33 g/mol
InChI Key: FBUHMZZIZSLGBE-UHFFFAOYSA-N
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Description

Cycloheptyl (3-methylphenyl)methanol is an organic compound characterized by a cycloheptyl group attached to a (3-methylphenyl)methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Cycloheptyl (3-methylphenyl)methanol can be synthesized through several methods. One common approach involves the Grignard reaction, where cycloheptylmagnesium bromide reacts with 3-methylbenzaldehyde to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions or alternative methods such as catalytic hydrogenation of corresponding ketones. The choice of method depends on factors like cost, efficiency, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: Cycloheptyl (3-methylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into corresponding hydrocarbons using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for halogenation, followed by nucleophilic substitution.

Major Products:

    Oxidation: Cycloheptyl (3-methylphenyl)ketone or cycloheptyl (3-methylphenyl)carboxylic acid.

    Reduction: Cycloheptyl (3-methylphenyl)methane.

    Substitution: Cycloheptyl (3-methylphenyl)chloride or other substituted derivatives.

Scientific Research Applications

Cycloheptyl (3-methylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of cycloheptyl (3-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Cycloheptyl (3-methylphenyl)methanol can be compared with other similar compounds, such as:

    Cycloheptyl (4-methylphenyl)methanol: Differing in the position of the methyl group on the phenyl ring.

    Cycloheptyl (3-ethylphenyl)methanol: Differing in the alkyl group attached to the phenyl ring.

    Cyclohexyl (3-methylphenyl)methanol: Differing in the size of the cycloalkyl group.

Uniqueness: this compound is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs. The presence of a cycloheptyl group and a methyl-substituted phenyl ring can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

cycloheptyl-(3-methylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-12-7-6-10-14(11-12)15(16)13-8-4-2-3-5-9-13/h6-7,10-11,13,15-16H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBUHMZZIZSLGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2CCCCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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